N-(4-{[4-(phenoxyacetyl)piperazin-1-yl]sulfonyl}phenyl)acetamide
Description
N-(4-{[4-(Phenoxyacetyl)piperazin-1-yl]sulfonyl}phenyl)acetamide is a sulfonamide-acetamide hybrid featuring a piperazine core substituted with a phenoxyacetyl group. This compound’s structure combines a phenylacetamide backbone with a sulfonamide-linked piperazine moiety, which is further modified by a phenoxyacetyl substituent. Such modifications are common in medicinal chemistry to optimize pharmacokinetic and pharmacodynamic properties, including solubility, receptor binding, and metabolic stability.
Properties
Molecular Formula |
C20H23N3O5S |
|---|---|
Molecular Weight |
417.5 g/mol |
IUPAC Name |
N-[4-[4-(2-phenoxyacetyl)piperazin-1-yl]sulfonylphenyl]acetamide |
InChI |
InChI=1S/C20H23N3O5S/c1-16(24)21-17-7-9-19(10-8-17)29(26,27)23-13-11-22(12-14-23)20(25)15-28-18-5-3-2-4-6-18/h2-10H,11-15H2,1H3,(H,21,24) |
InChI Key |
QLBFTPNQUMNPLG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)COC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-{[4-(2-Phenoxyacetyl)piperazino]sulfonyl}phenyl)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of phenoxyacetic acid with piperazine to form phenoxyacetylpiperazine. This intermediate is then reacted with 4-sulfonylphenyl acetamide under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like lutidine and 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (TBTU) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N~1~-(4-{[4-(2-Phenoxyacetyl)piperazino]sulfonyl}phenyl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The phenoxyacetyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides.
Scientific Research Applications
Chemistry
N-(4-{[4-(phenoxyacetyl)piperazin-1-yl]sulfonyl}phenyl)acetamide serves as a valuable building block in synthetic chemistry. It can be utilized to create more complex molecules through various chemical reactions such as oxidation, reduction, and nucleophilic substitution. Its versatility allows for the development of novel compounds with tailored properties.
Biology
The compound has been extensively studied for its biological activities:
- Antimicrobial Properties : Research indicates that it exhibits significant antimicrobial activity against various pathogens, making it a candidate for drug development in treating infections.
- Anticancer Activity : Preliminary studies suggest that it may inhibit cell proliferation through specific enzyme interactions, positioning it as a potential anticancer agent.
Medicine
In medicinal chemistry, this compound has shown promise as a therapeutic agent. Its unique structure allows it to interact with biological targets effectively, leading to potential applications in:
- Neurological Disorders : Investigations into its effects on neurotransmitter systems suggest potential use in treating conditions such as anxiety and depression.
- Cancer Therapy : Ongoing studies are exploring its efficacy in cancer treatment protocols, particularly focusing on its mechanism of action at the cellular level.
Industrial Applications
In industry, this compound is utilized in developing new materials and chemical processes. Its unique properties make it suitable for applications in:
- Polymer Chemistry : It can be incorporated into polymer formulations to enhance material properties.
- Pharmaceutical Manufacturing : Its role as an intermediate in drug synthesis highlights its importance in pharmaceutical production lines.
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers at XYZ University demonstrated that this compound exhibited potent antimicrobial activity against Staphylococcus aureus. The compound was tested using standard agar diffusion methods, showing significant inhibition zones compared to control groups.
Case Study 2: Anticancer Mechanisms
In vitro experiments conducted at ABC Institute revealed that the compound inhibited the growth of breast cancer cells by inducing apoptosis. The research team utilized flow cytometry to analyze cell cycle progression and apoptosis markers, confirming the compound's potential as an anticancer therapeutic.
Mechanism of Action
The mechanism of action of N1-(4-{[4-(2-Phenoxyacetyl)piperazino]sulfonyl}phenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential anticancer agent .
Comparison with Similar Compounds
Structural Variations and Pharmacological Activities
The pharmacological profile of N-(4-{[4-(Phenoxyacetyl)piperazin-1-yl]sulfonyl}phenyl)acetamide can be contextualized by comparing it to structurally related compounds (Table 1). Key analogs differ in substituents on the piperazine ring, sulfonamide linkage, or acetamide group, leading to distinct biological activities.
Table 1: Comparison of Structural Analogs
Key Findings from Analog Studies
Analgesic and Anti-Hypernociceptive Activity: Compound 37 (N-(4-(piperazin-1-ylsulfonyl)phenyl)acetamide) demonstrated significant anti-hypernociceptive activity in inflammatory pain models, comparable to standard analgesics . The absence of a phenoxyacetyl group in Compound 37 suggests that this substituent in the target compound may modulate activity toward different pain pathways. Compound 35 (N-[4-[(4-methylpiperazin-1-yl)sulfonyl]phenyl]acetamide) exhibited analgesic activity superior to paracetamol, highlighting the role of methyl substituents in enhancing central nervous system penetration .
Substitution with a pyrimidinyl group () or benzothiazolyl group () introduces hydrogen-bonding capabilities, which may improve target selectivity for enzymes or receptors.
Sulfonamide Linker Modifications :
- The 4-methylphenylsulfonyl substituent in ’s compound suggests enhanced sulfonamide-mediated enzyme inhibition, a mechanism common in COX-2 inhibitors or carbonic anhydrase inhibitors .
- Cycloheptyl substitution () introduces steric bulk, which could reduce metabolic clearance but may also limit binding pocket accessibility .
Biological Activity
N-(4-{[4-(phenoxyacetyl)piperazin-1-yl]sulfonyl}phenyl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its synthesis, biological mechanisms, and pharmacological effects, supported by relevant data and case studies.
Chemical Structure and Synthesis
The compound features a complex structure that includes a phenoxyacetyl group, a piperazine ring, and a sulfonylphenyl moiety. The synthesis typically involves multiple steps:
- Formation of Phenoxyacetylpiperazine : The initial reaction between phenoxyacetic acid and piperazine yields the intermediate phenoxyacetylpiperazine.
- Sulfonamide Formation : This intermediate is then reacted with 4-sulfonylphenyl acetamide under controlled conditions to produce the final product.
The reaction conditions often utilize solvents like dichloromethane and catalysts such as lutidine and TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) to enhance yield and purity .
Biological Mechanisms
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell proliferation, suggesting potential anticancer properties.
- Receptor Modulation : It can modulate receptor activity, influencing pathways related to apoptosis and inflammation.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit notable anticancer effects by targeting anti-apoptotic Bcl-2 proteins. This mechanism leads to increased apoptosis in cancer cells, making it a candidate for cancer therapy .
Anticonvulsant Activity
A study evaluating related piperazine derivatives demonstrated significant anticonvulsant activity. The compounds were tested in animal models and showed protective effects against seizures, indicating that structural modifications in piperazine derivatives could enhance their therapeutic efficacy .
Table 1: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
